molecular formula C15H24ClN B13720060 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride

3-(2,6-Diisopropylphenyl)azetidine Hydrochloride

Cat. No.: B13720060
M. Wt: 253.81 g/mol
InChI Key: MNXMRIOJAFYUMW-UHFFFAOYSA-N
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Description

3-(2,6-Diisopropylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and provide good yields of the desired azetidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-(2,6-Diisopropylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to have neuroprotective effects by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, and improving energy metabolism in the brain .

Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diisopropylphenyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

3-[2,6-di(propan-2-yl)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-10(2)13-6-5-7-14(11(3)4)15(13)12-8-16-9-12;/h5-7,10-12,16H,8-9H2,1-4H3;1H

InChI Key

MNXMRIOJAFYUMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2CNC2.Cl

Origin of Product

United States

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